molecular formula C15H16N2O2 B2826400 1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde CAS No. 347320-40-5

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2826400
CAS No.: 347320-40-5
M. Wt: 256.305
InChI Key: UNOZNYHNBODLOP-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde and related compounds have been explored primarily in the synthesis of potential pharmacological agents. For example, some derivatives have been synthesized for their potential antimicrobial activities, showing effectiveness against various fungal and bacterial strains (Vijaya Laxmi & Rajitha, 2010). Another study focused on synthesizing derivatives of this compound as intermediates for small molecule anticancer drugs, highlighting its role in drug development (Wang, Tu, Han, & Guo, 2017).

Catalysis and Chemical Synthesis

Compounds related to this compound have been utilized in catalysis. For instance, Palladacycles with an indole core, synthesized from derivatives of this compound, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating their versatility in chemical synthesis (Singh, Saleem, Pal, & Singh, 2017).

Photophysical Studies

The photophysical properties of derivatives have been studied in different solvents, indicating potential applications in labeling agents and analytical sensors. A study on a 4-aza-indole derivative showed reverse solvatochromism behavior depending on solvent polarity, suggesting possible use in optoelectronic devices (Bozkurt & Doğan, 2018).

Novel Chemical Reactions

Research has also explored novel chemical reactions involving this compound or its derivatives. For example, TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes led to the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes, showing the compound's role in new synthetic pathways (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).

Potential in Antiviral Research

Some studies have indicated the potential of related compounds in antiviral research. Alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica, including derivatives of 1H-indole-3-carbaldehyde, showed activity against the influenza A virus subtype H1N1, hinting at possible applications in developing anti-H1N1 drugs (Wang et al., 2014).

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-11-12-9-17(14-6-2-1-5-13(12)14)10-15(19)16-7-3-4-8-16/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOZNYHNBODLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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